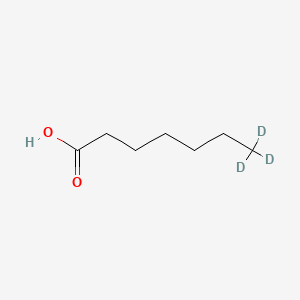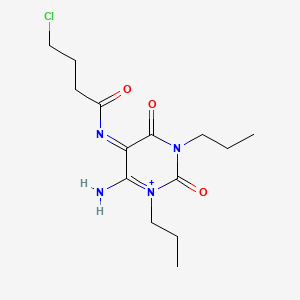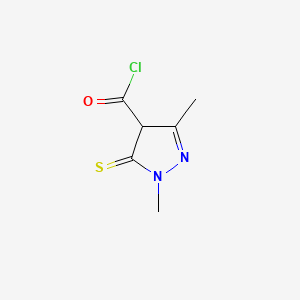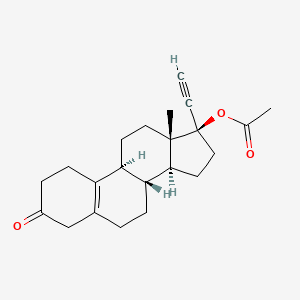
Acetato de Delta-5(10)-Noretisterona
Descripción general
Descripción
Delta-5(10)-Norethindrone Acetate is a synthetic steroidal compound that belongs to the class of progestins It is derived from norethindrone, a well-known progestin used in various hormonal contraceptives
Aplicaciones Científicas De Investigación
Delta-5(10)-Norethindrone Acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical products.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Delta-5(10)-Norethindrone Acetate primarily targets Delta-5 Desaturase (D5D) and Delta-6 Desaturase (D6D) enzymes . These enzymes, encoded by the FADS1 and FADS2 genes respectively, are the rate-limiting enzymes for Polyunsaturated Fatty Acid (PUFA) conversion and are recognized as the main determinants of PUFA levels .
Mode of Action
Delta-5(10)-Norethindrone Acetate interacts with its targets (D5D and D6D) by inhibiting their activity . This inhibition results in an increase in dihomo-γ-linolenic acid (DGLA, a precursor to anti-inflammatory eicosanoids) and a decrease in arachidonic acid (AA, a precursor to pro-inflammatory eicosanoids) . This could lead to a synergistic improvement in the low-grade inflammatory state .
Biochemical Pathways
The primary biochemical pathway affected by Delta-5(10)-Norethindrone Acetate is the PUFA conversion pathway . D5D and D6D are the rate-limiting enzymes for this pathway . Alterations in D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .
Result of Action
The inhibition of D5D by Delta-5(10)-Norethindrone Acetate leads to a substantial reduction in insulin resistance and body weight in diet-induced obese mice . This suggests that the compound has potential therapeutic applications in the treatment of obesity and diabetes .
Action Environment
The action of Delta-5(10)-Norethindrone Acetate can be influenced by environmental factors, particularly the dietary intake of PUFA . The relative prevalence of ω-3 and ω-6 PUFA in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .
Análisis Bioquímico
Biochemical Properties
Delta-5(10)-Norethindrone Acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with Delta-5 and Delta-6 desaturases, which are crucial enzymes in polyunsaturated fatty acid-related pathways . These enzymes play a significant role in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a process that is essential for the formation of all classes of active steroid hormones .
Cellular Effects
Delta-5(10)-Norethindrone Acetate influences various types of cells and cellular processes. It has been found to modulate the expression of inflammatory and immune responsive genes, which likely contribute to the enhanced resistance against certain infections . Furthermore, it has been observed to alter the fluidity and selective permeability of cell membranes .
Molecular Mechanism
At the molecular level, Delta-5(10)-Norethindrone Acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is known to inhibit the activity of Delta-5 desaturase, thereby reducing the amount of arachidonic acid generated while increasing the amount of dihomo-gamma-linolenic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delta-5(10)-Norethindrone Acetate change over time. For instance, it has been found to have a stability of at least one year at room temperature in a neat formulation once opened . Additionally, it has been observed to have long-term effects on cellular function, such as modulating the profile of eicosanoid production .
Dosage Effects in Animal Models
In animal models, the effects of Delta-5(10)-Norethindrone Acetate vary with different dosages. For example, oral administration of a Delta-5 desaturase inhibitor (3–10 mg/kg per day for 15 weeks) significantly inhibited the progression of atherosclerotic lesions in the aorta without affecting plasma total cholesterol and triglyceride levels .
Metabolic Pathways
Delta-5(10)-Norethindrone Acetate is involved in various metabolic pathways. It interacts with enzymes such as Delta-5 and Delta-6 desaturases, which are key enzymes in both ω-3 and ω-6 polyunsaturated fatty acid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Delta-5(10)-Norethindrone Acetate typically involves multiple steps starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary functional groups.
Acetylation: The compound is acetylated to form the acetate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of Delta-5(10)-Norethindrone Acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Delta-5(10)-Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Norethindrone: A widely used progestin in hormonal contraceptives.
Norethindrone Acetate: Another acetate ester of norethindrone with similar applications.
Medroxyprogesterone Acetate: A synthetic progestin used in hormone replacement therapy and contraceptives.
Uniqueness
Delta-5(10)-Norethindrone Acetate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other progestins
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,18-20H,5-13H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFOAKNKZEDBU-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3CCC(=O)C4)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3CCC(=O)C4)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709684 | |
| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19637-28-6 | |
| Record name | (17alpha)-17-(Acetyloxy)-19-norpregn-5(10)-en-20-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019637286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17.ALPHA.)-17-(ACETYLOXY)-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50UR8DXV14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



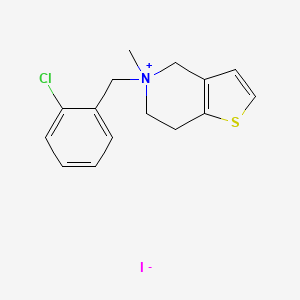
![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
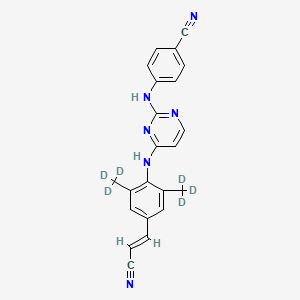


![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
